molecular formula C11H12ClNO2 B11881447 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone CAS No. 793672-17-0

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone

Cat. No.: B11881447
CAS No.: 793672-17-0
M. Wt: 225.67 g/mol
InChI Key: POUZLWAQXVLYGG-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone typically involves the reaction of 6-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial scales, such as continuous flow reactors and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone involves its reactivity with cysteine residues in proteins. The compound acts as an electrophilic fragment that can form covalent bonds with the thiol group of cysteine, thereby modifying the protein’s function. This property makes it useful in chemoproteomics for identifying and studying protein targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is unique due to its specific reactivity with cysteine residues, making it particularly valuable in chemoproteomics and ligandability studies. Its methoxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

CAS No.

793672-17-0

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-1-(6-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H12ClNO2/c1-15-9-3-2-8-4-5-13(10(8)6-9)11(14)7-12/h2-3,6H,4-5,7H2,1H3

InChI Key

POUZLWAQXVLYGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN2C(=O)CCl)C=C1

Origin of Product

United States

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